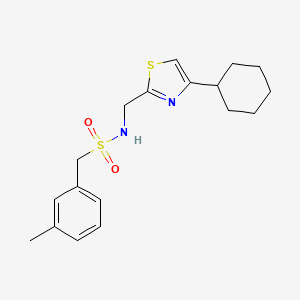

N-((4-cyclohexylthiazol-2-yl)methyl)-1-(m-tolyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((4-cyclohexylthiazol-2-yl)methyl)-1-(m-tolyl)methanesulfonamide, also known as CCT018159, is a small molecule inhibitor that has been widely studied in scientific research. This compound has shown potential in various applications due to its unique chemical structure and mechanism of action.

Scientific Research Applications

Structural Studies and Molecular Interactions

- Structural Analysis of Sulfonamide Derivatives : A study by Dey et al. (2015) on nimesulide derivatives, including sulfonamide compounds, utilized X-ray powder diffraction to determine crystal structures. This research provides insight into the molecular geometry and intermolecular interactions, such as hydrogen bonds and C–H⋯π interactions, contributing to understanding how substitution affects supramolecular assembly. Such studies are crucial for designing drugs and materials with desired properties (Dey et al., 2015).

Catalysis and Synthesis

- Catalytic Asymmetric Synthesis : Research by Wipf and Wang (2002) introduced 1,3-azole derivatives of 2-aminocyclohexanecarboxylic acid as a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis. This work highlights the potential for sulfonamide derivatives to facilitate the addition of alkylzinc reagents to aliphatic aldehydes, achieving high enantiomeric excess. Such catalytic processes are fundamental in producing chiral molecules for pharmaceuticals and fine chemicals (Wipf & Wang, 2002).

Molecular Functionality and Reactivity

- Synthesis and Reactivity of Sulfonamide Compounds : The preparation of coenzyme M analogues and their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum, as explored by Gunsalus, Romesser, and Wolfe (1978), illustrates the functional versatility of sulfonamide compounds in biochemical processes. This research underscores the importance of sulfonamide derivatives in enzymatic reactions and their potential as inhibitors or substrates within various biochemical pathways (Gunsalus, Romesser, & Wolfe, 1978).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds are known for their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key to its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These compounds likely interact with various biochemical pathways related to these biological activities.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest a wide range of potential molecular and cellular impacts.

Action Environment

The solubility properties of thiazole suggest that the compound’s action could be influenced by the presence of water, alcohol, ether, and various organic solvents.

properties

IUPAC Name |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S2/c1-14-6-5-7-15(10-14)13-24(21,22)19-11-18-20-17(12-23-18)16-8-3-2-4-9-16/h5-7,10,12,16,19H,2-4,8-9,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZGKHBLIOCWKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NC(=CS2)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-cyclohexylthiazol-2-yl)methyl)-1-(m-tolyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-difluorobenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2920021.png)

![8-[(2-Furylmethyl)thio]-5-nitroquinoline](/img/structure/B2920028.png)

![6-(4-Chlorophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2920032.png)